molecular formula C9H10BrN B1589836 1-(2-Bromophenyl)cyclopropanamine CAS No. 604799-96-4

1-(2-Bromophenyl)cyclopropanamine

Cat. No. B1589836
M. Wt: 212.09 g/mol
InChI Key: ZNEIQQJRUBZVCL-UHFFFAOYSA-N
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Patent
US08119681B2

Procedure details

Ethyl magnesium bromide (20.14 ml, 60.4 mmol) was added dropwise to a stirred, cooled −78° C. mixture of 2-bromobenzonitrile (5.0 g, 27.5 mmol) and titanium isopropoxide (8.59 g, 30.2 mmol) in ether (100 ml) and the mixture was stirred at −78° C. for 10 minutes. The yellow solution was warmed to ambient temperature and held for 1 hour. Boron trifluoride etherate (7.8 g, 54.9 mmol) was added dropwise and the mixture was stirred for 1 hour. 1 N HCl (90 ml) was added and the mixture was stirred for 10 minutes. Added 300 ml 1N NaOH and then extracted with ether. The organic portion was washed with brine, dried (MgSO4) and the solvent removed in vacuo. Purification by flash chromatography on 80 g of silica, eluting with a gradient of 0-100% EtOAc in hexanes afforded 0.80 g, 14% of 7-1 as yellow oil.
Quantity
20.14 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8.59 g
Type
catalyst
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Five
Name
Yield
14%

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[Br:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[C:8]#[N:9].B(F)(F)F.CCOCC.Cl.[OH-].[Na+]>CCOCC.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[C:8]1([NH2:9])[CH2:2][CH2:1]1 |f:2.3,5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
20.14 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C#N)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
8.59 g
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Three
Name
Quantity
7.8 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
90 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The yellow solution was warmed to ambient temperature
WAIT
Type
WAIT
Details
held for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic portion was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on 80 g of silica
WASH
Type
WASH
Details
eluting with a gradient of 0-100% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C1(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 13.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.